molecular formula C12H13BrClFO2 B8286784 Tert-butyl 4-(bromomethyl)-5-chloro-2-fluorobenzoate

Tert-butyl 4-(bromomethyl)-5-chloro-2-fluorobenzoate

Cat. No. B8286784
M. Wt: 323.58 g/mol
InChI Key: SYOIWKLEYWLVLJ-UHFFFAOYSA-N
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Patent
US09085517B2

Procedure details

To a stirred solution of tert-butyl 5-chloro-2-fluoro-4-methylbenzoate (Preparation 24, 4.60 g, 18.8 mmol) in carbon tetrachloride (60 mL) was added NBS (3.70 g, 20.7 mmol) and dibenzoyl peroxide (228 mg, 0.94 mmol). The resulting mixture was stirred under nitrogen at 85° C. for 18 hours. Additional NBS (7.60 g, 41.4 mmol) was added and the mixture stirred for 4 hours. Further NBS (1.00 g, 5.6 mmol) and dibenzoyl peroxide (200 mg, 0.85 mmol) were then added and the reaction mixture was left to stir under nitrogen at 85° C. for 18 hours. The reaction mixture was then cooled to room temperature and diluted with CH2Cl2 (50 mL). The organic layer was washed with water (50 mL), aqueous sodium thiosulfate solution (50 mL), dried over MgSO4, and concentrated under vacuum to give the crude product as a yellow oil. The crude product was purified by column chromatography on silica (eluent 95:5 heptane/EtOAc) yielding a 2:1 mixture of the title compound (tert-butyl 5-chloro-4-(bromomethyl)-2-fluorobenzoate) and tert-butyl 5-chloro-4-(dibromomethyl)-2-fluorobenzoate (3.96 g). To a stirred solution of the mixture of tert-butyl 5-chloro-4-(bromomethyl)-2-fluorobenzoate and tert-butyl 5-chloro-4-(dibromomethyl)-2-fluorobenzoate in EtOAc (25 mL) were added N,N-diisopropylethylamine (2.60 mL, 14.8 mmol) and diethyl phosphate (1.30 ml, 9.80 mmol) dropwise. The reaction mixture was stirred under nitrogen at room temperature for 18 hours. The reaction mixture was washed with aqueous solution of 1M HCl (30 mL) and brine (30 mL), dried over MgSO4 and concentrated under vacuum to give the crude product as an orange oil. This was purified by column chromatography on silica (eluent 9:1 heptane/EtOAc) yielding the title compound as an orange oil (2.9 g, 48%).
Name
tert-butyl 5-chloro-4-(dibromomethyl)-2-fluorobenzoate
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
228 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
7.6 g
Type
reactant
Reaction Step Three
Name
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
200 mg
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClC1C(C)=CC(F)=C(C=1)C(OC(C)(C)C)=O.C1C(=O)N(Br)C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[Cl:43][C:44]1[C:45]([CH:58](Br)[Br:59])=[CH:46][C:47]([F:57])=[C:48]([CH:56]=1)[C:49]([O:51][C:52]([CH3:55])([CH3:54])[CH3:53])=[O:50]>C(Cl)(Cl)(Cl)Cl.C(Cl)Cl>[Cl:43][C:44]1[C:45]([CH2:58][Br:59])=[CH:46][C:47]([F:57])=[C:48]([CH:56]=1)[C:49]([O:51][C:52]([CH3:54])([CH3:55])[CH3:53])=[O:50]

Inputs

Step One
Name
tert-butyl 5-chloro-4-(dibromomethyl)-2-fluorobenzoate
Quantity
3.96 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C(=O)OC(C)(C)C)C1)F)C(Br)Br
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C(=O)OC(C)(C)C)C1)F)C
Name
Quantity
3.7 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
228 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
7.6 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
200 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred under nitrogen at 85° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 4 hours
Duration
4 h
WAIT
Type
WAIT
Details
the reaction mixture was left
STIRRING
Type
STIRRING
Details
to stir under nitrogen at 85° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
WASH
Type
WASH
Details
The organic layer was washed with water (50 mL), aqueous sodium thiosulfate solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give the crude product as a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica (eluent 95:5 heptane/EtOAc)
CUSTOM
Type
CUSTOM
Details
yielding

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C(=CC(=C(C(=O)OC(C)(C)C)C1)F)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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